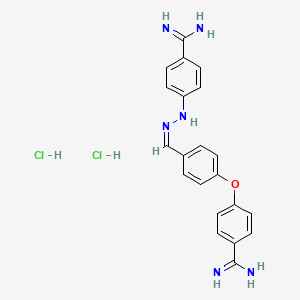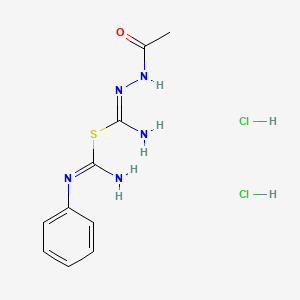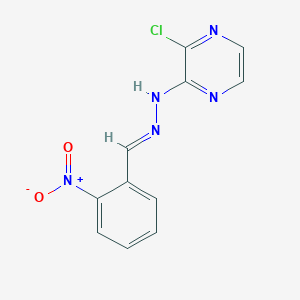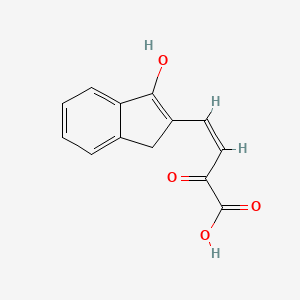
2-hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene) but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene) but-2-enoic acid is a 2-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a 2-butenoic acid.
科学的研究の応用
Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids, a class to which 2-hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene) but-2-enoic acid belongs, are extensively used in various cosmetic and therapeutic formulations. They are recognized for providing a multitude of skin benefits. These acids are key ingredients in products aimed at treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The biological mechanisms of these acids, however, are not fully understood and require further clarification. Their influence on melanogenesis and tanning, alongside the contribution of cosmetic vehicles in these processes, are areas of particular interest and ongoing research (Kornhauser, Coelho, & Hearing, 2010).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxycinnamic acids, a category closely related to the compound , have been a subject of significant research. Structural features like the presence of an unsaturated bond in the side chain, modifications in the aromatic ring, and alterations in the carboxylic function (e.g., esterification, amidation) are crucial for their antioxidant activity. The presence of a catechol moiety is particularly important, indicating the substantial role of structure-activity relationships in understanding and enhancing the antioxidant capabilities of these compounds (Razzaghi-Asl et al., 2013).
Implications in Neurodegenerative Diseases
The compound has been implicated in the study of neurodegenerative diseases like Alzheimer's. 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation and structurally similar to the compound , is found in elevated levels in mild cognitive impairment (MCI) conditions, suggesting that lipid peroxidation is an early event in the pathophysiology of neurodegenerative diseases. This points towards the potential of pharmacological intervention targeting lipid peroxidation in the early stages of such diseases as a therapeutic strategy (Butterfield et al., 2006).
Signal Molecule in Cellular Functions
Interestingly, compounds like 4-Hydroxy-2,3-nonenal (HNE), which bear resemblance to this compound, are not just markers of oxidative stress but also act as signal molecules. They have been shown to influence critical biological events such as chemotaxis, signal transduction, gene expression, cell proliferation, and cell differentiation. This dual role as a toxic agent under oxidative stress and a signaling molecule under normal or specific pathological conditions opens up avenues for in-depth research into the biological and therapeutic implications of such compounds (Dianzani, Barrera, & Parola, 1999).
特性
分子式 |
C13H10O4 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
(Z)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C13H10O4/c14-11(13(16)17)6-5-9-7-8-3-1-2-4-10(8)12(9)15/h1-6,15H,7H2,(H,16,17)/b6-5- |
InChIキー |
TZHPVCGDTIPJKU-WAYWQWQTSA-N |
異性体SMILES |
C1C2=CC=CC=C2C(=C1/C=C\C(=O)C(=O)O)O |
正規SMILES |
C1C2=CC=CC=C2C(=C1C=CC(=O)C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)

![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)
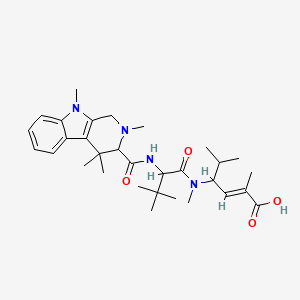

![TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242123.png)


![6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1242127.png)
